N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-fluoro-4-methoxybenzamide
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-fluoro-4-methoxybenzamide is a benzamide derivative characterized by a unique combination of substituents: a cyclopropyl group, a hydroxyl group, a phenyl ring, and a benzamide core modified with fluorine and methoxy groups. The hydroxyl and amide groups may facilitate hydrogen bonding, influencing solubility and intermolecular interactions .
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-fluoro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c1-24-17-10-7-13(11-16(17)20)18(22)21-12-19(23,15-8-9-15)14-5-3-2-4-6-14/h2-7,10-11,15,23H,8-9,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGRBTNXJRBKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : Steric hindrance from the cyclopropyl group may complicate synthesis, necessitating tailored coupling reagents (e.g., DCC/HOBt as in ).
- Spectroscopic Differentiation: The fluorine atom’s deshielding effect would downfield-shift adjacent protons in NMR, aiding structural elucidation versus non-fluorinated analogs .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-fluoro-4-methoxybenzamide?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including amide bond formation between the cyclopropyl-hydroxy-phenylethylamine moiety and 3-fluoro-4-methoxybenzoic acid derivatives. Key parameters include:
- Coupling Agents : Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation, minimizing side reactions .
- Temperature Control : Reactions are often conducted at low temperatures (-50°C to 0°C) to prevent racemization or degradation of sensitive functional groups .
- Solvent Selection : Polar aprotic solvents like DMF or dichloromethane enhance reagent solubility and reaction efficiency .
- Reaction Time : Extended reaction times (12–24 hours) are often required for complete conversion, monitored via TLC or HPLC .
Advanced: How can molecular docking and NMR spectroscopy be integrated to elucidate structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Molecular Docking : Predict binding poses with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on interactions between the fluorinated benzamide group and hydrophobic pockets or hydrogen-bonding residues .
- NMR Spectroscopy : Employ -NMR to track conformational changes upon binding, and - HSQC to map intermolecular interactions in solution .
- Validation : Cross-validate docking results with surface plasmon resonance (SPR) to measure binding kinetics (e.g., , ) and ensure computational predictions align with experimental data .
Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula () and isotopic patterns .
- Multidimensional NMR : , , and NMR resolve stereochemistry and verify substituent positions (e.g., cyclopropyl group orientation, fluorine substitution) .
- FT-IR Spectroscopy : Identify characteristic peaks for amide C=O (1650–1680 cm) and hydroxyl groups (3200–3500 cm) .
Advanced: What strategies resolve contradictory data in enzyme inhibition assays involving this compound?
Methodological Answer:
- Dose-Response Curves : Perform assays across a wide concentration range (nM–µM) to distinguish true inhibition from nonspecific effects .
- Orthogonal Assays : Validate results using fluorescence polarization (FP) and isothermal titration calorimetry (ITC) to rule out assay-specific artifacts .
- Metabolite Profiling : Use LC-MS to check for compound degradation or metabolite interference during prolonged incubations .
Basic: What are the solubility and stability considerations for this compound in biological assays?
Methodological Answer:
- Solubility : Pre-dissolve in DMSO (≤1% v/v) for aqueous buffers. The 3-fluoro-4-methoxy group enhances hydrophobicity; use surfactants (e.g., Tween-20) for cell-based assays .
- pH Stability : Maintain pH 7.4 in buffered solutions (e.g., PBS) to prevent hydrolysis of the amide bond .
- Temperature Sensitivity : Store at -20°C in anhydrous conditions to avoid cyclopropyl ring opening or hydroxyl group oxidation .
Advanced: How can in vitro and in silico methods predict this compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- In Silico Prediction : Use QSAR models (e.g., StarDrop, Schrödinger) to assess metabolic hotspots (e.g., fluorobenzamide region) and potential CYP3A4/2D6 interactions .
- Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-MS/MS to identify metabolites (e.g., O-demethylation or hydroxylation products) .
- Docking with CYP Isoforms : Simulate binding to CYP active sites to predict competitive inhibition risks and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
